Piperidin-4-yl(pyridin-4-yl)methanol;dihydrochloride
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Overview
Description
Piperidin-4-yl(pyridin-4-yl)methanol;dihydrochloride: is a chemical compound with the molecular formula C11H16N2O2HCl It is a derivative of piperidine and pyridine, two important heterocyclic compounds
Mechanism of Action
Target of Action
Similar compounds have been found to target protein kinases , suggesting that this compound may also interact with similar targets.
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to inhibit parasite growth , suggesting that this compound may also affect similar biochemical pathways.
Result of Action
Similar compounds have been found to inhibit parasite growth , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidin-4-yl(pyridin-4-yl)methanol;dihydrochloride typically involves the reaction of piperidine and pyridine derivatives under controlled conditions. One common method involves the reduction of pyridine-4-carboxaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the compound’s high purity and quality.
Chemical Reactions Analysis
Types of Reactions: Piperidin-4-yl(pyridin-4-yl)methanol;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
Piperidin-4-yl(pyridin-4-yl)methanol;dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various chemical products and materials.
Comparison with Similar Compounds
- Piperidin-4-yl(pyridin-2-yl)methanol;dihydrochloride
- Piperidin-4-yl(phenyl)methanol;dihydrochloride
- Piperidin-4-yl(pyridin-3-yl)methanol;dihydrochloride
Uniqueness: Piperidin-4-yl(pyridin-4-yl)methanol;dihydrochloride is unique due to its specific combination of piperidine and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
piperidin-4-yl(pyridin-4-yl)methanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c14-11(9-1-5-12-6-2-9)10-3-7-13-8-4-10;;/h1-2,5-6,10-11,13-14H,3-4,7-8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXALMCMRUZNNFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C2=CC=NC=C2)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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